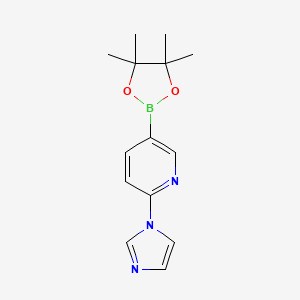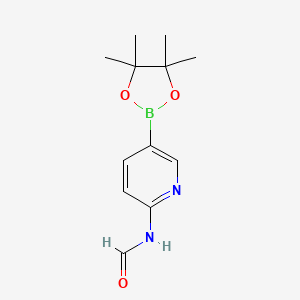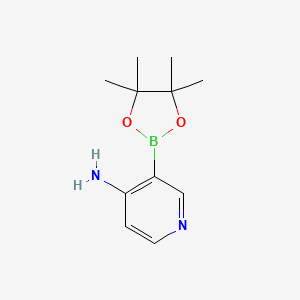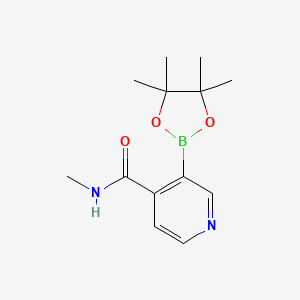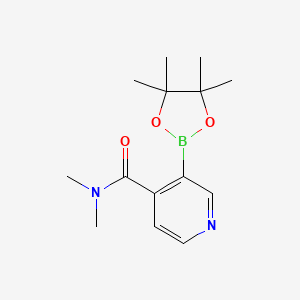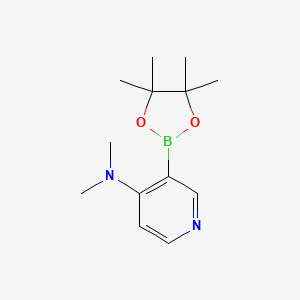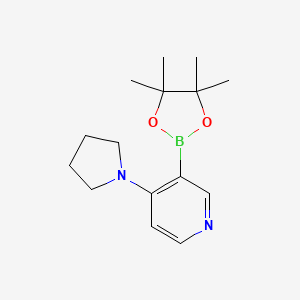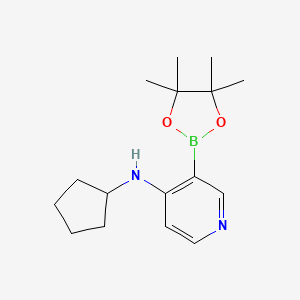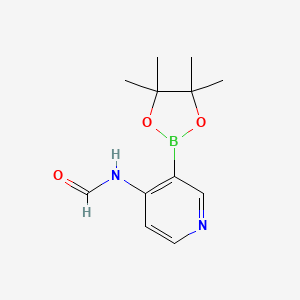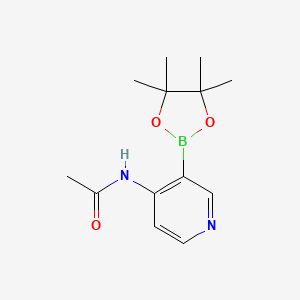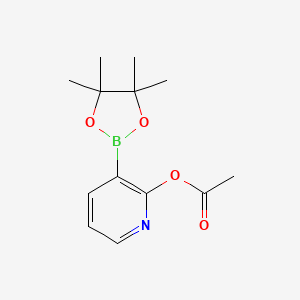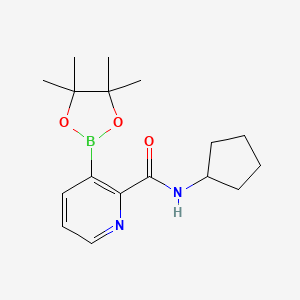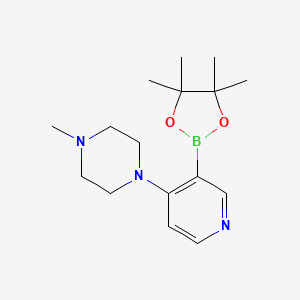
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester, or 4-MPPBP, is a boronic acid pinacol ester that has been used in various types of scientific research. It is a versatile compound that can be used in a wide array of applications, from organic synthesis to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
4-MPPBP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleotides. In addition, 4-MPPBP has been used in the synthesis of a variety of biologically active molecules, such as cytokines, hormones, and enzymes. Finally, 4-MPPBP has been used in the study of biochemical and physiological processes, such as signal transduction, gene regulation, and metabolism.
Wirkmechanismus
The mechanism of action of 4-MPPBP is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. It is thought to interact with the substrates and catalyze the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPPBP are not fully understood. However, it is believed to have a variety of effects, including the modulation of gene expression, signal transduction, and metabolism. In addition, it is thought to have a role in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
4-MPPBP has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, it does have some limitations, such as its low solubility in aqueous solutions and its relatively low stability in the presence of light and heat.
Zukünftige Richtungen
There are a variety of potential future directions for 4-MPPBP. It could be used in the synthesis of more complex organic compounds and biologically active molecules. In addition, its role in biochemical and physiological processes could be further explored. Finally, its use in drug discovery and development could be investigated.
Synthesemethoden
4-MPPBP can be synthesized using a variety of methods. The most common method is to react 4-methylpiperazine with 3-boronic acid pinacol ester in the presence of a base. This reaction yields 4-MPPBP as the final product. Other methods, such as direct boronation of 4-methylpiperazine, can also be used to synthesize 4-MPPBP.
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOKEGXQWFKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-YL)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
